Cas no 7413-34-5 (Methotrexate disodium)

Methotrexate disodium 化学的及び物理的性質
名前と識別子
-
- Methotrexate disodium salt
- disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
- METHOTREXATE DISODIUM
- Sodium methotrexate
- 4-amino-n(sup10)-methylpteroylglutamicaciddisodiumsalt
- amethopterinsodium
- disodiummethotrexate
- l-(+)-isodiumsal
- Methotrexate Disodium Salt Solution
- METHOTREXATUM
- mtxdisodium
- N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamatic acid disodium
- Methotrexate Lpf
- Disodium N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamate
- Q27122181
- UNII-3IG1E710ZN
- Methotrexate Preservative Free
- METHOTREXATE SODIUM
- EINECS 239-495-5
- Methotrexate, Sodium Salt
- METHOTREXATE DISODIUM SALT [MI]
- 4-Amino-N(sup 10)-methylpteroylglutamic acid disodium salt
- Glutamic acid, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, disodium salt, L-(+)-
- NS00082009
- Ledertrexate
- 7413-34-5
- MFCD00274560
- Mexate-Aq Preserved
- METHOTREXATE SODIUM [VANDF]
- Amethopterin sodium
- Emtexate
- Methotrexat dinatrium
- Abitrexate
- Abitextrate
- sodium (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioate
- Trexall
- Mexate
- METHOTREXATE SODIUM [ORANGE BOOK]
- AS-16128
- Methotrexate (disodium)
- 7413-34-5 (disodium)
- EINECS 231-022-0
- 3IG1E710ZN
- DTXSID3037123
- Mexate-Aq
- CHEBI:50679
- sodium (4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)-L-glutamate
- Methotrexate (as disodium)
- Glutamic acid, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt
- ADX-2191 SODIUM
- CCG-269676
- Folex
- METHOTREXATE SODIUM [MART.]
- Sodium, Methotrexate
- Sodium L-(+)-methotrexate
- MTX disodium
- 15475-56-6
- Disodium methotrexate
- Methotrexate, Disodium Salt
- CHEMBL3244648
- disodium (2S)-2-(4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzamido)pentanedioate
- AKOS025311236
- disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
- AC-7462
- METHOTREXATE SODIUM [WHO-DD]
- BCP13700
- Methotrexate disodium salt, 98%
- disodium (2S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioate
- Methotrexate sodium salt
- MTX sodium
- METHOTREXATE SODIUM PRESERVATIVE FREE
- METHOTREXATE SODIUM (MART.)
- DTXCID1017123
- SCHEMBL48420
- Amethopterin disodium
- CL14377 disodium
- WR19039 disodium
- DASQOOZCTWOQPA-GXKRWWSZSA-L
- DA-75454
- Methotrexate disodium
-
- MDL: MFCD00274560
- インチ: 1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
- InChIKey: DASQOOZCTWOQPA-GXKRWWSZSA-L
- ほほえんだ: O=C([O-])[C@@H](NC(C1=CC=C(N(CC2=NC3=C(N)N=C(N)N=C3N=C2)C)C=C1)=O)CCC([O-])=O.[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 498.13500
- どういたいしつりょう: 498.135
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 13
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 693
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 24
- トポロジー分子極性表面積: 216A^2
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 212-216°C
- ふってん: 823℃
- ようかいど: DMSO (Slightly), Water (Slightly)
- すいようせい: Soluble in water
- PSA: 216.20000
- LogP: -0.84770
- ようかいせい: 使用できません
- かんど: Hygroscopic
Methotrexate disodium セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- RTECS番号:MA1232000
- 包装グループ:III
- 危険レベル:6.1
- ちょぞうじょうけん:Store at room temperature
Methotrexate disodium 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methotrexate disodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M260753-25mg |
Methotrexate Disodium Salt |
7413-34-5 | 25mg |
$ 63.00 | 2023-09-07 | ||
TRC | M260753-1g |
Methotrexate Disodium Salt |
7413-34-5 | 1g |
$ 627.00 | 2023-09-07 | ||
DC Chemicals | DC9161-1 g |
Methotrexate disodium |
7413-34-5 | >98% | 1g |
$300.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8003-100 mg |
Methotrexate disodium |
7413-34-5 | 99.77% | 100MG |
¥573.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24541-1g |
Methotrexate disodium salt |
7413-34-5 | 1g |
¥1002.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24541-5g |
Methotrexate disodium salt |
7413-34-5 | 5g |
¥4372.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24542-20mg |
Methotrexate disodium salt |
7413-34-5 | 20mg |
¥198.0 | 2021-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-493982-25 mg |
Methotrexate disodium salt, |
7413-34-5 | 25mg |
¥1,685.00 | 2023-07-10 | ||
Chemenu | CM161046-25g |
Methotrexate disodium salt |
7413-34-5 | 97% | 25g |
$449 | 2021-06-09 | |
Ambeed | A637169-5g |
Sodium (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioate |
7413-34-5 | 98% | 5g |
$15.0 | 2024-05-30 |
Methotrexate disodium 関連文献
-
M. Abd Elkodous,S. O. Olojede,Mahmoud Morsi,Gharieb S. El-Sayyad RSC Adv. 2021 11 26463
-
Kobra Rostamizadeh,Mostafa Manafi,Hamed Nosrati,Hamidreza Kheiri Manjili,Hossein Danafar New J. Chem. 2018 42 5937
-
Jingsong Mao,Shunsong Tang,Duo Hong,Fan Zhao,Meng Niu,Xiangjun Han,Ji Qi,Han Bao,Yutian Jiang,Changhui Fu,Dan Long,Xianwei Meng,Hongying Su Nanoscale 2017 9 3429
-
Muhammad Gulfam,Teresa Matini,Patrícia F. Monteiro,Rapha?l Riva,Hilary Collins,Keith Spriggs,Steven M. Howdle,Christine Jér?me,Cameron Alexander Biomater. Sci. 2017 5 532
-
Tianyuan Ci,Wentao Zhang,Yingyu Qiao,Huangjuan Li,Jing Zang,Hongjun Li,Nianping Feng,Zhen Gu Chem. Soc. Rev. 2022 51 2121
Methotrexate disodiumに関する追加情報
Comprehensive Overview of Methotrexate Disodium (CAS No. 7413-34-5): Mechanism, Applications, and Emerging Research
Methotrexate disodium (CAS No. 7413-34-5) is a clinically significant derivative of methotrexate, a well-established folate antagonist. This compound, often referred to as MTX disodium, is widely utilized in oncology, rheumatology, and dermatology due to its potent antiproliferative and immunosuppressive properties. The disodium salt formulation enhances solubility, making it a preferred choice for intravenous and intramuscular administration. Researchers and clinicians frequently search for "Methotrexate disodium uses," "MTX disodium mechanism of action," and "7413-34-5 solubility," reflecting its multifaceted applications in modern medicine.
The mechanism of Methotrexate disodium revolves around competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By disrupting folate metabolism, it impedes the proliferation of rapidly dividing cells—a property exploited in treating malignancies like acute lymphoblastic leukemia (ALL) and autoimmune conditions such as rheumatoid arthritis (RA). Recent studies highlight its role in "targeted cancer therapy," with investigations into "low-dose MTX protocols" gaining traction for minimizing adverse effects while maintaining efficacy.
In dermatology, Methotrexate disodium (CAS 7413-34-5) is a cornerstone for managing psoriasis and eczema. Its ability to modulate inflammatory cytokines like TNF-α aligns with the growing interest in "biologic-sparing strategies." Patients often inquire about "Methotrexate disodium side effects," particularly hepatotoxicity and myelosuppression, prompting research into "personalized dosing algorithms" leveraging pharmacogenomics. The compound’s pharmacokinetics—explored under keywords like "MTX disodium half-life"—remain pivotal for optimizing therapeutic regimens.
Emerging trends include the repurposing of MTX disodium for COVID-19-related cytokine storms, though clinical evidence remains limited. Analytical methods for quantifying 7413-34-5 in biological matrices (e.g., HPLC) are frequently searched, underscoring its monitoring importance. As precision medicine advances, "Methotrexate disodium drug interactions" with novel biologics and small molecules are under scrutiny, reflecting its enduring relevance in therapeutic landscapes.
From a formulation standpoint, Methotrexate disodium’s stability in aqueous solutions (pH 7.5–8.5) is critical for parenteral preparations. Queries like "MTX disodium storage conditions" emphasize practical handling considerations. The compound’s patent landscape and generic availability also attract attention, with searches for "Methotrexate disodium cost" highlighting socioeconomic dimensions in global healthcare access.
In summary, Methotrexate disodium (CAS 7413-34-5) bridges decades of clinical utility with contemporary research, addressing unmet needs in autoimmune and oncologic therapeutics. Its evolving role—from conventional chemotherapy to immunomodulation—ensures sustained scientific and public interest, validated by persistent search trends and ongoing clinical trials.
7413-34-5 (Methotrexate disodium) 関連製品
- 432545-63-6(Methotrexate-d)
- 54-62-6(Aminopterin)
- 59-05-2(Methotrexate)
- 51865-79-3((R)-Methotrexate)
- 133073-73-1(Methotrexate Trihydrate)
- 60388-53-6((+/-)Amethopterin)
- 387362-68-7(tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 149652-50-6(2-(4-bromophenyl)-N-methoxy-N-methylacetamide)
- 862741-47-7(4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine)
- 16504-58-8(4-aminooxolan-2-one)

